molecular formula C14H14O2 B3203958 2-(Benzyloxy)-4-methylphenol CAS No. 1025708-75-1

2-(Benzyloxy)-4-methylphenol

Cat. No.: B3203958
CAS No.: 1025708-75-1
M. Wt: 214.26 g/mol
InChI Key: NSPFJNSHEVHBJV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methylphenol is a phenolic compound of interest in synthetic organic and medicinal chemistry research. This chemical features a phenolic hydroxyl group protected by a benzyl ether, a common strategy used to alter the compound's solubility and reactivity or to protect the phenol during multi-step synthetic processes. As a benzyloxy-substituted methylphenol, its core structure is related to cresols, which are widely used as precursors and intermediates in the synthesis of more complex molecules, including polymers, pesticides, and pharmaceuticals. Researchers may explore its application as a building block in developing active pharmaceutical ingredients (APIs) or other fine chemicals. The mechanism of action for phenolic compounds in research contexts often involves their properties as antioxidants or their ability to interact with biological membranes. This product is provided with a Certificate of Analysis (COA) to ensure identity and purity. It is intended for research and development purposes in a controlled laboratory environment only. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE and is strictly for use by qualified professionals.

Properties

IUPAC Name

4-methyl-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPFJNSHEVHBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy 4 Methylphenol and Its Precursors

Classical and Contemporary Synthetic Routes to Substituted Phenols

The foundation for synthesizing 2-(Benzyloxy)-4-methylphenol lies in the effective preparation of substituted phenolic intermediates. This involves the regioselective installation of methyl and benzyloxy groups onto a phenolic ring system.

Achieving selective methylation at the ortho position of a phenol (B47542) is a critical step in forming the 2-benzyl-4-methylphenol (B1633010) or 4-methyl-2-hydroxyphenol precursor. While traditional Friedel-Crafts alkylation often yields a mixture of ortho and para isomers, several methods have been developed to enhance ortho-selectivity.

One effective strategy involves the direct ring-methylation of phenol to produce o-cresol (B1677501). acs.org The high ortho-selectivity observed in some methods suggests a mechanism where the phenolic hydroxyl group plays a crucial directing role. acs.org Another approach is the methylation of phenol over specific metal oxide catalysts. For instance, studies using iron, vanadium, and zirconium doped cerium nano oxides have demonstrated high conversion rates (80-90%) with significant ortho selectivity (90%), yielding o-cresol and 2,6-xylenol as major products. researchgate.net

Transition-metal-catalyzed C-H bond functionalization represents a powerful and modern tool for the direct and site-selective modification of phenols. rsc.org These methods can introduce alkyl groups with high regioselectivity, often directed by the inherent coordinating ability of the phenolic oxygen.

MethodCatalyst/ReagentSelectivityKey Feature
Catalytic MethylationIron/Vanadium/Zirconium doped Cerium nano oxidesHigh ortho-selectivity (90%)Produces o-cresol and 2,6-xylenol as major products. researchgate.net
Supercritical MethylationSupercritical Methanol (B129727) (catalyst-free)High ortho-selectivityThe phenolic OH group is essential for directing the reaction. acs.org
Transition-Metal CatalysisRuthenium (Ru)-based catalystsSite-selectiveAllows for direct Csp²–H alkylation of phenols. rsc.org
Oxidative CouplingInitiated by CCl3Br with trimethylamineOrtho-selectiveAchieves oxidative cross dehydrogenative coupling for ortho-amino-methylation. rsc.org

The introduction of a benzyloxy group is typically accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide anion, which then acts as a nucleophile, attacking a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride).

The choice of base and solvent is crucial for the reaction's efficiency. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972). This method is widely applicable for protecting hydroxyl groups in multi-step syntheses. wikipedia.org The benzyloxy group is valued for its stability under various reaction conditions and its relatively straightforward removal by catalytic hydrogenation.

Advanced Synthetic Approaches to this compound

More sophisticated methods offer greater control and efficiency in synthesizing specifically substituted phenols like this compound. These techniques include precision C-H functionalization, multi-step transformations from alternative functional groups, and the use of non-conventional energy sources.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of phenols, the hydroxyl group (or a protected form) can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryl-metal intermediate can then be quenched with an appropriate electrophile to introduce a desired substituent.

Transition-metal-catalyzed C-H activation has emerged as a step-economical alternative. researchgate.net Catalysts based on rhodium, palladium, and other metals can facilitate the direct functionalization of C-H bonds at positions directed by a nearby functional group, such as the phenolic hydroxyl. rsc.orgresearchgate.net This avoids the need for pre-functionalized substrates and stoichiometric use of strong bases, offering a more versatile and atom-economical approach to constructing highly substituted phenolic structures. nih.gov

TechniqueCatalyst/ReagentMechanismApplication
Directed ortho-Metalation (DoM)Organolithium reagentsDeprotonation directed by the hydroxyl group.Introduction of various electrophiles at the ortho position.
Pd(II)-Catalyzed C-H OlefinationPd(OAc)₂, Boc-Val-OHCyclometalation directed by a distal chelating group.ortho- and meta-selective olefination of phenol derivatives. nih.gov
Rhodium-Catalyzed C-H FunctionalizationRhodium complexesC-H activation assisted by a removable directing group.Diverse functionalization of C(sp²)-H bonds. researchgate.net

An alternative synthetic route involves the transformation of a carboxylic acid derivative. For example, one could start with 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid). The synthesis would proceed through the following conceptual sequence:

Protection of the Phenolic Hydroxyl: The hydroxyl group is first protected, for instance, by benzylation as described in section 2.1.2.

Reduction of the Carboxylic Acid: The carboxylic acid group is then reduced. This is a challenging transformation that often requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). libretexts.org This step would convert the carboxylic acid to a primary alcohol (a hydroxymethyl group).

Conversion and Reduction of the Alcohol: The resulting alcohol can be converted to a leaving group (e.g., a tosylate) and subsequently reduced to a methyl group, or it could be reduced directly via a two-step process involving conversion to a halide followed by hydrogenolysis.

More advanced catalytic methods allow for the direct reduction of carboxylic acids to the corresponding arenes. rsc.org For instance, palladium-catalyzed decarbonylative reductions provide a pathway to remove the carboxylic acid group entirely, which can be a key step in a longer synthetic sequence. rsc.org Additionally, tandem reaction sequences, such as the reduction of other functional groups followed by decarboxylation, can provide efficient pathways to substituted phenols from readily available hydroxybenzoic acids. rwth-aachen.de

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and often improving yields. The application of microwave irradiation can dramatically reduce the time required for many organic transformations compared to conventional heating methods. rsc.orgasianpubs.org

For the synthesis of this compound, microwave assistance can be applied to several key steps:

O-Benzylation: The Williamson ether synthesis to introduce the benzyloxy group can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. rsc.org

C-C Bond Formation: Microwave heating can be used to promote metal-catalyzed cross-coupling or C-H functionalization reactions, leading to the rapid construction of the substituted aromatic core. nih.gov

Aldol Condensation: In syntheses where the side chain is built up, microwave-assisted aldol-condensation reactions have been shown to be effective. semanticscholar.org

The use of microwaves provides an efficient, rapid, and often more environmentally friendly approach to synthesizing complex organic molecules. nih.govhpu2.edu.vn

Reaction StepConventional Method TimeMicrowave-Assisted TimeAdvantage
Benzylation of AlcoholsHoursMinutesSignificant reduction in reaction time. rsc.org
Synthesis of Benzimidazoles> 0.5 hours2-5 minutesImproved reaction time and yield. asianpubs.org
Synthesis of Quinolines4 hours10 secondsDrastic acceleration of reaction rate. nih.gov

Polyphosphoric Acid-Catalyzed Benzyl Rearrangement Strategies

Polyphosphoric acid (PPA) has emerged as a significant reagent in organic synthesis, valued for its utility in various acid-catalyzed reactions, including cyclizations, acylations, and rearrangements. asianpubs.orgresearchgate.net One of its notable applications is in catalyzing the benzyl rearrangement of benzyl aryl ethers to produce benzylated phenols. ccspublishing.org.cnccspublishing.org.cn This method provides a practical and readily available route for the benzylation of diverse aromatic phenols. ccspublishing.org.cn

The synthesis of this compound via this strategy would involve the intramolecular rearrangement of a precursor, 4-methyl-1-(benzyloxy)benzene. In this reaction, PPA facilitates the migration of the benzyl group from the phenolic oxygen to a carbon atom on the aromatic ring. The reaction mechanism involves the protonation of the ether oxygen by PPA, followed by the cleavage of the benzyl-oxygen bond to form a benzyl cation and a phenol. Subsequently, the benzyl cation undergoes electrophilic aromatic substitution on the electron-rich phenol ring.

A systematic investigation into the PPA-catalyzed rearrangement of benzyl aryl ethers has shown that the efficiency and regioselectivity of the reaction are heavily influenced by the electronic nature of substituents on both the phenolic and benzyl moieties. ccspublishing.org.cnccspublishing.org.cn Electron-donating groups (EDG) on the phenolic ring, such as the methyl group in the precursor for this compound, exert a positive influence on the rearrangement process. ccspublishing.org.cn Conversely, electron-withdrawing groups (EWG) on either the phenolic or benzyl moiety tend to decelerate the reaction. ccspublishing.org.cn The regioselectivity generally follows established substitution directing rules for aromatic rings. ccspublishing.org.cn This readily available rearrangement method is of practical interest for the benzylation of diverse aromatic phenols. ccspublishing.org.cn

Table 1: Influence of Substituents on PPA-Catalyzed Benzyl Rearrangement of Benzyl Aryl Ethers ccspublishing.org.cn
MoietySubstituent TypeEffect on RearrangementEffect on Deprotection (Debenzylation)
PhenolicElectron Donating Group (EDG)Accelerates-
PhenolicElectron Withdrawing Group (EWG)Decelerates-
BenzylElectron Donating Group (EDG)AcceleratesPositive Influence
BenzylElectron Withdrawing Group (EWG)Decelerates-

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Its principles emphasize waste prevention, atom economy, the use of safer solvents and auxiliaries, energy efficiency, and the use of renewable feedstocks. wjpmr.com Applying these principles to the synthesis of this compound aims to create more sustainable and environmentally friendly manufacturing routes.

Solvent-Free or Environmentally Benign Reaction Conditions

A core tenet of green chemistry is minimizing or eliminating the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. wjpmr.comresearchgate.net One approach is to conduct reactions under solvent-free conditions. Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), is a one-step process that can be rapid, quantitative, and occur at ambient temperatures, making it inherently less wasteful and more environmentally friendly. researchgate.net For instance, a green, solvent-free method for synthesizing benzilic acid involves grinding benzil (B1666583) with sodium hydroxide (B78521) in a mortar, avoiding the use of ethanol (B145695) which requires energy for its subsequent removal. wjpmr.com Similarly, the acylation of phenols like p-cresol (B1678582) has been successfully achieved under solvent-free conditions using a catalytic amount of zinc dust. researchgate.net

Another green strategy involves replacing hazardous solvents with environmentally benign alternatives, such as water. Catalyst-free synthesis of various organic compounds has been demonstrated in aqueous media, often enhanced by microwave irradiation (MWI), which can accelerate reaction rates and improve yields. rsc.org These principles, while not specifically documented for this compound, offer promising avenues for developing greener synthetic protocols for its production and for related phenolic compounds.

Table 2: Comparison of Conventional and Green Reaction Conditions for Phenolic Compound Synthesis
Reaction TypeConventional MethodGreen AlternativeReference
Benzilic Acid RearrangementRefluxing with ethanolSolvent-free grinding in a mortar wjpmr.com
Acylation of p-CresolUse of organic solventsSolvent-free reaction with a reusable zinc catalyst researchgate.net
Chromene SynthesisStandard heating in organic solventsCatalyst-free reaction in aqueous media under microwave irradiation rsc.org

Efficiency and Yield Optimization in Sustainable Synthesis

Maximizing reaction efficiency and product yield is crucial for a sustainable process as it directly relates to waste reduction (atom economy) and economic viability. Green chemistry approaches often lead to significant improvements in yield compared to conventional methods. wjpmr.com For example, the synthesis of benzilic acid via a green, solvent-free approach resulted in a 76.08% yield, compared to 65.21% for the traditional method. wjpmr.com

Optimization of reaction parameters is key to enhancing efficiency. In the synthesis of 5-Benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole, a key intermediate for bazedoxifene, changing the solvent from acetonitrile (B52724) to ethanol and optimizing conditions increased the yield from 60% to 94%. google.com This highlights how careful selection of reaction media and conditions can dramatically reduce waste and improve process efficiency.

The use of effective catalysts is another cornerstone of green synthesis. PPA, for instance, serves as an efficient catalyst for benzyl rearrangement, allowing for the synthesis of benzylated phenols in moderate to good yields. ccspublishing.org.cn The development and application of novel, reusable, and highly active catalysts can further minimize waste and energy consumption, aligning with the core goals of sustainable chemical manufacturing. wjpmr.comresearchgate.net

Table 3: Examples of Yield Optimization through Green Chemistry Principles
Compound/ReactionConventional Method YieldOptimized/Green Method YieldKey Improvement StrategyReference
Benzilic Acid65.21%76.08%Solvent-free grinding vs. refluxing in ethanol wjpmr.com
Nitration of Phenol85.47%94.98%Adoption of a green protocol (details not specified) wjpmr.com
5-Benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole60%94%Solvent change (acetonitrile to ethanol) and condition optimization google.com

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 4 Methylphenol

Electrophilic Aromatic Substitution Reactions at the Phenolic Ring

The phenolic ring of 2-(Benzyloxy)-4-methylphenol is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the benzyloxy group at position 2 and the methyl group at position 4. The reactivity and orientation of incoming electrophiles are dictated by the combined electronic and steric influences of these substituents.

Regioselectivity and Steric Hindrance Effects

The regioselectivity of electrophilic substitution on the this compound ring is a product of the directing effects of the existing substituents. Both the benzyloxy (alkoxy) and methyl groups are ortho, para-directors, meaning they activate the positions adjacent (ortho) and opposite (para) to themselves for electrophilic attack. chemistrysteps.comlibretexts.orglibretexts.orglibretexts.org

The hydroxyl group (or its protected benzyloxy form) is a powerful activating group, primarily due to the resonance effect where the oxygen's lone pairs are donated to the aromatic system. libretexts.orgorganicchemistrytutor.comyoutube.com The methyl group is a less potent, weakly activating group that operates through an inductive effect. masterorganicchemistry.com The positions on the ring (C1, C3, C5, C6) experience a cumulative activation from both groups.

Despite the electronic activation at multiple sites, steric hindrance plays a crucial role in determining the final product distribution. chemistrysteps.comwikipedia.org The bulky benzyloxy group at the C2 position significantly impedes the approach of electrophiles to the adjacent ortho positions (C1 and C3). libretexts.orglibretexts.org Consequently, substitution is most likely to occur at the less hindered C5 position, which is para to the strongly directing benzyloxy group and ortho to the methyl group.

Table 1: Analysis of Regioselectivity in Electrophilic Substitution
PositionRelation to -OCH₂Ph (C2)Relation to -CH₃ (C4)Electronic EffectSteric HindrancePredicted Reactivity
C1orthoparaStrongly ActivatedHigh (from -OCH₂Ph)Low
C3orthoorthoStrongly ActivatedHigh (from -OCH₂Ph)Low
C5paraorthoStrongly ActivatedLowHigh (Major Product)
C6metametaDeactivatedLowVery Low

Role of the Benzyloxy Group as an Activating/Directing Group

The benzyloxy group is a potent activating group in electrophilic aromatic substitution. Its influence stems from a dominant electron-donating resonance effect (+M) that outweighs its electron-withdrawing inductive effect (-I). libretexts.org The oxygen atom adjacent to the aromatic ring possesses lone pairs of electrons that can be delocalized into the π-system of the ring. organicchemistrytutor.comyoutube.com

This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than benzene (B151609) itself. organicchemistrytutor.com The increased electron density is concentrated at the ortho and para positions, which is why the benzyloxy group is a strong ortho, para-director. libretexts.orgorganicchemistrytutor.com In the context of this compound, this directing effect strongly favors substitution at the C1, C3, and C5 positions, with the ultimate outcome, as noted, being heavily influenced by steric factors.

Oxidative and Reductive Transformations

The benzyloxy and methyl groups of the molecule are susceptible to various oxidative and reductive transformations, allowing for further functionalization or deprotection.

Selective De-benzylation Strategies

The benzyl (B1604629) group is frequently employed as a protecting group for phenols due to its stability and the variety of methods available for its removal. Selective cleavage of the benzyl ether bond in this compound regenerates the free phenolic hydroxyl group.

Catalytic hydrogenation is the most common method for de-benzylation. researchgate.netgoogle.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. taylorfrancis.comacs.org The process is efficient and clean, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org

Alternative methods exist that offer different selectivities, which can be crucial in complex syntheses where other functional groups might be sensitive to hydrogenation. google.com Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can remove benzyl ethers, particularly under visible-light irradiation. nih.govacs.orgnih.govresearchgate.net Acid-catalyzed cleavage, for instance with BCl₃ or HBr, provides another route, though its use is limited to substrates that can tolerate strong acidic conditions. researchgate.nettandfonline.com

Table 2: Common De-benzylation Strategies for Phenolic Ethers
MethodReagentsTypical ConditionsReference
Catalytic HydrogenolysisH₂, Pd/CAlcohol solvent, room temp, 1 atm H₂ taylorfrancis.comacs.orgorganic-chemistry.org
Oxidative CleavageDDQCH₂Cl₂/H₂O, visible light irradiation acs.orgnih.gov
Acid-Catalyzed CleavageBCl₃, PentamethylbenzeneCH₂Cl₂, low temperature researchgate.net
Organophotoredox CatalysisPhotocatalyst (e.g., 9-Mes-10-MeAcr⁺), TMSClMeCN, visible light irradiation acs.orgchemrxiv.org

Pathways for Oxidation to Benzylic Alcohols or Carboxylic Acids

The alkyl side-chain of the phenol, the 4-methyl group, can be oxidized to afford higher oxidation state functional groups. The position adjacent to an aromatic ring is known as the benzylic position, and if it bears a hydrogen atom, it is susceptible to oxidation. masterorganicchemistry.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are commonly used to convert alkylarenes to the corresponding benzoic acids. masterorganicchemistry.comstackexchange.com The reaction with KMnO₄ is typically performed under heating in a neutral or alkaline solution, followed by acidification to yield the carboxylic acid. stackexchange.com This transformation proceeds as long as there is at least one hydrogen atom on the benzylic carbon; thus, the methyl group of this compound can be converted to a carboxylic acid group at the C4 position. It's important to note that the phenolic -OH group itself can be sensitive to oxidation, potentially leading to decomposition or polymerization under harsh conditions. masterorganicchemistry.com

Table 3: Oxidation of the 4-Methyl Group
TransformationOxidizing AgentProductReference
-CH₃ → -COOHPotassium Permanganate (KMnO₄)2-(Benzyloxy)-4-carboxy-phenol masterorganicchemistry.comstackexchange.com

Reduction Mechanisms of Phenolic Derivatives

The reduction of derivatives of this compound can be used to access other functional groups. For instance, if the 4-methyl group is first oxidized to a carboxylic acid, this new derivative can undergo reduction.

Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). wjec.co.uk However, a more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can effectively reduce carboxylic acids and their esters to primary alcohols. wjec.co.uklibretexts.orgquora.com Therefore, 2-(Benzyloxy)-4-carboxy-phenol could be converted to 2-(Benzyloxy)-4-(hydroxymethyl)phenol. This two-step sequence of oxidation followed by reduction provides a pathway from the methyl group to the benzylic alcohol.

Table 4: Reduction of a Carboxylic Acid Derivative
Starting MaterialReducing AgentConditionsProductReference
2-(Benzyloxy)-4-carboxy-phenolLithium Aluminum Hydride (LiAlH₄)1. Esterification (e.g., with MeOH/H⁺) 2. LiAlH₄ in dry ether (e.g., THF)2-(Benzyloxy)-4-(hydroxymethyl)phenol libretexts.orgquora.com

Compound Reference Table

Compound NameChemical Structure / Formula
This compoundC₁₄H₁₄O₂
TolueneC₇H₈
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)C₈Cl₂N₂O₂
Potassium PermanganateKMnO₄
2-(Benzyloxy)-4-carboxy-phenolC₁₄H₁₂O₄
Lithium Aluminum HydrideLiAlH₄
2-(Benzyloxy)-4-(hydroxymethyl)phenolC₁₄H₁₄O₃
p-cresol (B1678582)C₇H₈O

Rearrangement Reactions and Their Mechanistic Elucidation

The benzyl ether linkage in this compound is susceptible to rearrangement reactions, which can proceed through both intramolecular and intermolecular pathways. These transformations are often facilitated by the presence of acid catalysts.

Studies on Intramolecular and Intermolecular Rearrangements

The rearrangement of benzyl aryl ethers, such as this compound, can lead to the formation of benzylphenols. These reactions can occur through two primary mechanisms: an intramolecular rearrangement, where the benzyl group migrates directly to a new position on the aromatic ring, and an intermolecular rearrangement, which involves the cleavage of the benzyl group to form a benzyl cation that can then re-attach to the same or another phenol molecule.

Research on related benzyl aryl ether systems has shown that the nature of the substituents on both the benzyl and phenolic moieties, as well as the reaction conditions, can influence the preferred pathway. For instance, in the presence of a strong acid catalyst, the reaction can proceed via a concerted intramolecular pathway or a stepwise intermolecular pathway involving a discrete benzyl carbocation intermediate.

Role of Acidic Catalysts in Phenol Rearrangements

Acid catalysts play a crucial role in promoting the rearrangement of benzyl aryl ethers. Polyphosphoric acid (PPA) has been systematically investigated as a catalyst for the benzyl rearrangement of various benzyl aryl ethers. ccspublishing.org.cn The acid facilitates the cleavage of the ether bond, initiating the migration of the benzyl group.

Studies on analogous systems have demonstrated that the strength and type of acid catalyst can affect the reaction's regioselectivity and yield. For example, the PPA-catalyzed rearrangement of 1-(4'-benzyloxy)-4-methoxybenzene yields a mixture of ortho and meta rearranged products, with the ortho product being major. ccspublishing.org.cn This suggests that the catalyst can influence the position to which the benzyl group migrates on the phenolic ring. The reaction conditions, such as temperature and reaction time, are also critical parameters that are optimized to achieve the desired rearranged products. ccspublishing.org.cn

Table 1: PPA-Catalyzed Benzyl Rearrangement of a Model Benzyl Aryl Ether

EntrySubstrateTemperature (°C)Time (h)ProductsYield (%)
11-(4'-benzyloxy)-4-methoxybenzene25-o-rearranged product62
m-rearranged product7
debenzylated producttrace

Data adapted from a study on a related benzyl aryl ether system. ccspublishing.org.cn

Coupling Reactions and Adduct Formation

In addition to rearrangements, this compound can participate in coupling reactions, particularly under oxidative conditions. These reactions can lead to the formation of larger, more complex molecules.

Investigating Oxidatively Induced Coupling Mechanisms

The phenolic moiety of this compound is susceptible to oxidation, which can trigger coupling reactions. In the presence of an oxidizing agent, the phenol can be converted into a phenoxyl radical. This radical can then couple with another radical species or an unoxidized phenol molecule.

The mechanism of these oxidative couplings often involves the formation of reactive intermediates. For example, in the presence of other nucleophiles, cross-coupling can occur. A study on the oxidatively induced coupling of miconazole (B906) nitrate (B79036) with butylated hydroxytoluene (BHT), a structurally related phenol, demonstrated the formation of a novel adduct. nih.gov This highlights the potential for this compound to undergo similar coupling reactions with various partners.

Formation of Quinone Methide Intermediates in Reactions

A key intermediate in the oxidative coupling reactions of phenols like this compound is the quinone methide. nih.gov Quinone methides are highly reactive species that can be generated from the oxidation of phenols. These intermediates are electrophilic and can react with a variety of nucleophiles.

The formation of a quinone methide intermediate from BHT has been shown to be a crucial step in its coupling reactions. nih.gov Similarly, ortho-quinone methides can be generated from related salicylaldehydes and participate in multicomponent reactions. thieme-connect.com The generation of a quinone methide from this compound would involve the oxidation of the phenol and subsequent loss of a proton, leading to a reactive species that can readily undergo addition reactions to form various adducts.

Reaction Kinetics and Pathway Analysis

The study of reaction kinetics and the analysis of reaction pathways provide valuable insights into the chemical behavior of this compound. While specific kinetic data for this compound is not extensively documented, inferences can be drawn from mechanistic studies of related compounds.

The competition between intramolecular and intermolecular rearrangement pathways is a key aspect of the reactivity of this compound. The relative rates of these pathways would be influenced by factors such as the stability of the potential carbocation intermediate, the steric environment around the phenolic ring, and the nature of the solvent and catalyst.

Kinetic Studies of Depolymerization Processes involving Phenolic Intermediates

Kinetic studies are crucial for understanding the rates and mechanisms of the chemical reactions involved in the depolymerization of lignin (B12514952) model compounds like this compound. These studies often involve monitoring the disappearance of the reactant and the formation of products over time under various conditions such as temperature, pressure, and catalyst presence.

The depolymerization of lignin often involves the cleavage of ether bonds. For instance, the hydrogenolysis of α-O-4 model compounds like 4-(benzyloxy)phenol has been investigated to understand the catalytic pathways. researchgate.net In such reactions, the cleavage of the C-O bond is a key step. The kinetics of these processes are often complex, with multiple competing reactions occurring simultaneously.

In the context of acid-catalyzed depolymerization, the cleavage of the α-O-4 aryl-ether bond in model compounds has been studied in various solvents, including γ-valerolactone (GVL). acs.orgnih.gov The reaction mechanism is influenced by temperature, acidity, and the presence of water. acs.orgnih.gov For example, in the acid-catalyzed cleavage of benzyl phenyl ether (BPE), a related α-O-4 model compound, the primary products are phenol and benzyl alcohol. acs.orgnih.govresearchgate.net The reaction is proposed to proceed through a mechanism involving the protonation of the ether oxygen, followed by nucleophilic attack. nih.gov

The table below summarizes kinetic data for the hydrolysis of benzyl phenyl ether, a compound structurally related to this compound, which provides insight into the kinetics of α-O-4 ether bond cleavage.

Table 1: Kinetic Data for the Hydrolysis of Benzyl Phenyl Ether

Temperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Reference
220-150.3 ± 12.5 researchgate.net
250-150.3 ± 12.5 researchgate.net

Data for benzyl phenyl ether hydrolysis, a model for α-O-4 ether linkage cleavage. researchgate.net

Evaluation of Reaction Rate Constants and Design Optimization

The evaluation of reaction rate constants is fundamental to optimizing reaction conditions for efficient depolymerization. These constants quantify the speed of a chemical reaction and are essential for designing industrial-scale processes.

For the base-catalyzed cleavage of a lignin model compound with a β-O-4 linkage, density functional theory (DFT) calculations have been used to determine rate constants. For a C2-type substrate, the reaction with potassium hydroxide (B78521) (KOH) exhibited the lowest activation barrier (6.1 kcal/mol) and a calculated rate constant of 2.1 x 10⁸ s⁻¹. frontiersin.org This highlights the efficiency of certain catalysts in promoting ether bond cleavage.

In the context of catalytic transfer hydrogenolysis, the turnover frequency (TOF) is a key parameter for evaluating catalyst activity. For the hydrogenolysis of benzyl phenyl ether over a modified NiPd/Al(PO₃)₃ catalyst, a significant increase in the TOF of both Pd and acid sites was observed, leading to complete conversion of the model compound under mild conditions. acs.org This demonstrates how catalyst modification can dramatically improve reaction rates.

The design of depolymerization processes also considers the stability of the desired products. For example, in some catalytic systems, phenolic intermediates can be O-methylated to form more stable aromatic methyl ethers, which are less prone to undesirable side reactions like aromatic ring hydrogenation. escholarship.org

The following table presents reaction conditions and outcomes for the depolymerization of related lignin model compounds, illustrating the impact of different catalytic systems on product distribution and reaction efficiency.

Table 2: Catalytic Depolymerization of Lignin Model Compounds

Model CompoundCatalystTemperature (°C)Reaction Time (h)Conversion (%)Key ProductsReference
4-(Benzyloxy)phenolPt/HNbWO₆/CNTs---- researchgate.net
Benzyl phenyl etherNiPd-TFMSA/Al(PO₃)₃180-100Toluene, Phenol acs.org
2-(2-methoxyphenoxy) 1-phenylethanolReOx/AC200--- aalto.fi

This information is critical for the rational design of catalysts and the optimization of process parameters to achieve selective and high-yield depolymerization of lignin into valuable chemicals.

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of 2-(Benzyloxy)-4-methylphenol, offering detailed insights into the connectivity and chemical environment of each atom within the molecule.

Elucidation of Complex Molecular Architectures

In the ¹H NMR spectrum of the pivalamide (B147659) derivative, recorded in CDCl₃, the benzylic protons (-CH₂-) appear as a singlet at approximately 5.08 ppm. rsc.org The protons of the methyl group attached to the phenol (B47542) ring are observed as a singlet around 2.31 ppm. rsc.org The aromatic protons of the 4-methylphenyl ring exhibit signals in the range of 6.79 to 8.28 ppm, with their specific multiplicities and coupling constants being influenced by their relative positions and the presence of the bulky pivalamide group. rsc.org The five protons of the benzyl (B1604629) group's phenyl ring typically show a complex multiplet between 7.35 and 7.42 ppm. rsc.org

The ¹³C NMR spectrum further corroborates the molecular structure. Key resonances for the pivalamide derivative include the methyl carbon at approximately 21.3 ppm and the benzylic carbon at about 70.8 ppm. rsc.org The aromatic carbons of the 4-methylphenyl ring and the benzyl group resonate in the characteristic downfield region of 112.3 to 147.2 ppm. rsc.org The carbonyl carbon of the pivalamide group is typically found at a significantly downfield chemical shift, around 176.2 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Derivative of this compound (N-(2-(benzyloxy)-4-methylphenyl)pivalamide) in CDCl₃. rsc.org

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Methyl (on phenol ring)2.31 (s)21.3
Benzylic (-CH₂-)5.08 (s)70.8
Aromatic (4-methylphenyl ring)6.79-8.28 (m)112.3, 119.4, 121.8, 125.6, 133.2, 147.2
Aromatic (benzyl ring)7.35-7.42 (m)127.3, 128.2, 128.6, 136.5
Pivaloyl (-C(CH₃)₃)1.24 (s)27.5, 39.8
Carbonyl (-C=O)-176.2

Note: s = singlet, m = multiplet. Data is for the pivalamide derivative and serves as a close approximation for the parent phenol.

Isotopic Labeling Studies via Deuteration for Mechanistic Insights

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful technique to trace reaction mechanisms and to aid in the assignment of NMR signals. While specific studies on the deuteration of this compound were not found in the surveyed literature, the synthesis of a deuterated isomer, 4-benzyloxy-2-(trideuteriomethyl)phenol, has been reported for its use as an internal standard in mass spectrometry-based quantification of α-tocopherol. researchgate.netresearchgate.net This highlights the utility of deuterated analogs in analytical applications.

The general methodology for introducing deuterium into a molecule like this compound could involve several strategies. For instance, to replace the phenolic proton with deuterium, the compound could be treated with a deuterium source such as D₂O or deuterated methanol (B129727). This would lead to a disappearance of the -OH signal in the ¹H NMR spectrum, confirming its assignment. Selective deuteration of the aromatic rings or the benzylic position would require more specific synthetic routes, potentially involving deuterated starting materials or catalytic H-D exchange reactions. marquette.edu Such studies would be invaluable for understanding reaction pathways involving this compound and for unequivocally assigning complex NMR spectra.

Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information on the functional groups and electronic properties of this compound.

Analysis of Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π→π* transitions within the aromatic rings. A related Schiff base, (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, exhibits a broad UV absorption range from 240 nm to 390 nm, with a maximum absorption peak (λmax) at 350 nm. researchgate.netresearchgate.nethpu2.edu.vn This absorption covers both UVA and UVB regions. hpu2.edu.vn For this compound itself, the presence of the benzyloxy and methyl groups on the phenol ring will influence the precise λmax values and the intensity of the absorption bands. The electronic transitions are typically associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum of the related pivalamide derivative shows characteristic absorption bands. rsc.org A strong band around 1680 cm⁻¹ is attributed to the C=O stretching of the amide group. rsc.org The C-O stretching vibrations of the ether linkage are expected in the region of 1257 cm⁻¹ and 1042 cm⁻¹. rsc.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹. For the parent phenol, a broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹.

Table 2: Key IR Absorption Bands for a Derivative of this compound (N-(2-(benzyloxy)-4-methylphenyl)pivalamide). rsc.org

Vibrational Mode Approximate Wavenumber (cm⁻¹)
C=O Stretch (Amide)1680
Aromatic C=C Stretch~1527
C-O Stretch (Ether)1257, 1042
C-H Bending (Aromatic)~749

Solvatochromism Studies and Solvent Interaction Effects

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent, which is a direct consequence of the differential stabilization of the ground and excited states of the solute molecule by the solvent. While no specific solvatochromism studies on this compound have been reported, research on related Schiff bases, such as (E)-2-((4-(benzyloxy)benzylidene)amino)phenol, demonstrates the utility of this technique. researchgate.netdntb.gov.uaresearchgate.net

In such studies, the UV-Vis absorption spectrum of the compound is recorded in a series of solvents with varying polarities. dntb.gov.ua The shift in the λmax is then correlated with solvent polarity parameters, such as the Reichardt's dye parameter (ET(30)). A bathochromic (red) shift with increasing solvent polarity indicates positive solvatochromism, suggesting that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift indicates negative solvatochromism. These studies provide valuable information about the electronic distribution in the molecule and its interactions with the surrounding solvent molecules. For a molecule like this compound, solvatochromic studies could reveal insights into the polarity of its excited states and the nature of intermolecular forces.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

In the analysis of the related pivalamide derivative, the calculated m/z for the molecular ion [M]⁺ was 297.3914, and the found value was 297.3921, confirming its molecular formula as C₁₉H₂₃NO₂. rsc.org The fragmentation of aromatic compounds in a mass spectrometer often follows characteristic pathways. For this compound, a prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. whitman.edu Other potential fragmentations could involve the loss of the methyl group or cleavage of the ether bond, providing further structural information. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further solidifying the structural assignment.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. DFT calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For 2-(Benzyloxy)-4-methylphenol, DFT would be employed to understand its fundamental electronic characteristics.

Prediction of Electronic Structures and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule dictates its chemical and physical properties. DFT calculations can provide a detailed picture of the electron distribution within this compound. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, particularly on the electron-rich oxygen atom and the aromatic system, which are regions of high electron density. The LUMO, conversely, would likely be distributed over the aromatic rings, representing the areas most susceptible to nucleophilic attack or electron acceptance.

Table 1: Illustrative Global Reactivity Descriptors for a Phenolic Compound

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / (2η) The reciprocal of chemical hardness, indicating higher reactivity.

This table presents the theoretical framework for calculating global reactivity descriptors from HOMO and LUMO energies. The actual values would need to be determined through specific DFT calculations for this compound.

Molecular Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with high electron density and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen. Regions of positive electrostatic potential (colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the hydroxyl group.

For this compound, an MEP analysis would likely show a significant negative potential around the phenolic oxygen atom due to its lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic rings would show a more complex potential distribution, with the benzyloxy group influencing the electron density of the phenol ring.

Theoretical Electronic Transition Calculations

Theoretical electronic transition calculations, often performed using Time-Dependent DFT (TD-DFT), can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. These calculations determine the energies of electronic transitions from the ground state to various excited states. The primary transitions of interest are often from the HOMO to the LUMO (π → π* transitions in aromatic systems), which correspond to the absorption of light at specific wavelengths.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The presence of the benzyloxy and methyl substituents on the phenol ring would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol, due to the extension of the conjugated π-system and the electron-donating nature of the substituents.

Quantum Mechanical (QM) Approaches to Reaction Pathways

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. Quantum Mechanical (QM) methods allow for the investigation of reaction mechanisms, the identification of transition states, and the calculation of reaction energetics.

Energetic Profiling of Proposed Mechanisms

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or oxidation of the phenolic hydroxyl group, QM methods can be used to construct an energetic profile, or reaction coordinate diagram. This involves calculating the energies of the reactants, intermediates, transition states, and products along the reaction pathway.

Transition State Analysis for Reactivity Prediction

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. It represents the point of maximum energy along the reaction coordinate and is a critical point for determining the kinetics of a reaction. QM calculations can be used to locate and characterize the geometry and energy of transition states.

By analyzing the structure of the transition state, chemists can gain insights into the factors that influence the reactivity of this compound. For example, in an electrophilic substitution reaction, the analysis of the transition state could reveal the preferred site of attack (ortho, meta, or para to the hydroxyl and benzyloxy groups) by comparing the activation energies for each pathway. This allows for the prediction of regioselectivity in chemical reactions involving this compound.

Simulation and Modeling Techniques

Simulation and modeling are powerful tools in computational chemistry that allow for the study of molecular behavior and reaction kinetics.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemical kinetics, Kinetic Monte Carlo (KMC) methods are particularly useful for simulating the time evolution of chemical reactions. While specific KMC studies on this compound are not prevalent in the literature, the methodology has been successfully applied to other substituted phenolic compounds, offering a framework for how such an evaluation could be conducted.

Table 1: Hypothetical Kinetic Monte Carlo Simulation Parameters for Phenolic Compound Degradation

ParameterDescriptionIllustrative Value
Initial Reactant Concentration Starting concentration of the phenolic compound.1.0 x 10⁻³ M
Oxidant Concentration Concentration of the primary oxidizing species (e.g., •OH).5.0 x 10⁻⁵ M
Probability of H-abstraction Probability of hydrogen abstraction from the phenolic hydroxyl group.0.65
Probability of Radical Addition Probability of radical addition to the aromatic ring.0.30
Probability of Termination Probability of reaction termination.0.05
Simulation Time Total time over which the simulation is run.1000 ns
Number of Trajectories Number of independent simulations performed.100

This table presents hypothetical parameters that would be defined in a Kinetic Monte Carlo simulation for the degradation of a phenolic compound. The values are for illustrative purposes only.

The accuracy of the evaluated rate constants would heavily depend on the quality of the input parameters, which are often derived from quantum mechanical calculations. rsc.org

Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape of a molecule by solving Newton's equations of motion for a system of atoms. nih.gov For a flexible molecule like this compound, MD simulations can reveal the preferred three-dimensional arrangements of its constituent atoms and the dynamics of interconversion between different conformations.

The key flexible dihedral angles in this compound are around the C-O-C linkage of the benzyloxy group. An MD simulation would typically involve placing the molecule in a simulated solvent box and allowing it to evolve over time at a given temperature and pressure. researchgate.net The trajectory of the atoms is recorded, and analysis of this trajectory can provide information on:

Preferred Conformations: By analyzing the distribution of dihedral angles, the most stable, low-energy conformations can be identified. nih.govresearchgate.net For substituted phenols, intramolecular hydrogen bonding can also play a significant role in determining the preferred conformation. researchgate.net

Conformational Flexibility: The simulations can quantify the flexibility of different parts of the molecule by calculating root-mean-square fluctuations (RMSF) of atomic positions.

Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for a detailed understanding of how the solvent influences the conformational preferences. nih.gov

Computational studies on similar molecules, such as other substituted phenols and benzyl (B1604629) alcohols, have shown that the conformational preferences can significantly impact their chemical reactivity and biological activity. acs.orgresearchgate.net

Computational Studies on Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), have become highly accurate in predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.govaps.org The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method. rsc.org

The prediction process for this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

NMR Calculation: A single-point calculation is then performed on the optimized geometry to compute the magnetic shielding tensors for each nucleus.

Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is generally high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov Such calculations can be invaluable for assigning complex spectra, distinguishing between isomers, and understanding the electronic effects of the substituents on the chemical environment of the nuclei. ruc.dkncsu.edunih.gov

Table 2: Illustrative Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for a Substituted Phenol

Carbon AtomExperimental Shift (ppm)Predicted Shift (ppm)Difference (ppm)
C1-OH155.2154.80.4
C2115.8116.1-0.3
C3129.5129.30.2
C4121.0121.5-0.5
C5129.5129.30.2
C6115.8116.1-0.3

This table provides a representative example of the level of agreement that can be expected between experimentally measured and DFT-calculated ¹³C NMR chemical shifts for a phenolic compound.

The electronic absorption spectrum of a molecule in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.govnih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic rings. mdpi.com TD-DFT calculations can predict the λ_max values for these transitions. Furthermore, these calculations can shed light on the nature of the electronic transitions by identifying the specific molecular orbitals involved (e.g., HOMO to LUMO transitions).

Solvatochromic effects , the change in the position of absorption bands with solvent polarity, can also be investigated computationally. mdpi.cominformahealthcare.comijcce.ac.irresearchgate.net This is typically done by incorporating a solvent model into the TD-DFT calculation. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. By performing calculations in simulated solvents of varying polarity, the hypsochromic (blue) or bathochromic (red) shifts can be predicted and compared with experimental data. dntb.gov.ua This provides insight into the change in the dipole moment of the molecule upon electronic excitation.

Hyperconjugation and Aromaticity Studies in Related Phenolic Systems

Hyperconjugation is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital that increases the stability of the system. utsa.edu In this compound, the methyl group at the para position to the hydroxyl group can engage in hyperconjugation with the aromatic π-system. stackexchange.comstackexchange.com

This interaction involves the donation of electron density from the C-H σ-bonds of the methyl group into the π-system of the benzene (B151609) ring. digitellinc.com This has several consequences:

Increased Electron Density: Hyperconjugation increases the electron density in the aromatic ring, particularly at the ortho and para positions. stackexchange.com

Stabilization: This delocalization of electrons leads to a stabilization of the molecule.

Influence on Acidity: For phenols, electron-donating groups like methyl, through hyperconjugation, can decrease the acidity by destabilizing the phenoxide anion. stackexchange.com

Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). These indices can be calculated from the optimized geometry and the magnetic properties of the molecule, respectively. For substituted phenols, these studies can reveal how the substituents modulate the degree of aromaticity of the benzene ring.

Synthesis and Investigation of Derivatives and Analogues of 2 Benzyloxy 4 Methylphenol

Synthesis of Halogenated Benzyloxylated Phenols

The introduction of halogen atoms, particularly bromine, onto the aromatic ring of benzyloxylated phenols is a key synthetic modification. This process, known as halogenation, allows for the creation of derivatives with altered electronic properties and provides a reactive handle for further functionalization. The precise placement of the halogen atom is crucial and is governed by the principles of regiochemical control.

Bromination Reactions and Regiochemical Control

The regioselectivity of the bromination of phenols is highly dependent on the reaction conditions and the brominating agent used. For a substrate like 2-(benzyloxy)-4-methylphenol, the existing substituents—the hydroxyl, benzyloxy, and methyl groups—direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is a powerful activating group and directs ortho- and para- to itself.

Common brominating agents include N-Bromosuccinimide (NBS) and hydrobromic acid (HBr). ccspublishing.org.cnnih.gov The choice of solvent and catalyst can significantly influence the outcome of the reaction. For instance, the use of N-bromosuccinimide (NBS) in solvents like methanol (B129727) can achieve mono-ortho-bromination of para-substituted phenols with high selectivity. nih.govresearchgate.net The addition of a catalyst, such as p-toluenesulfonic acid (p-TsOH), can further enhance this selectivity by mediating the reaction pathway. nih.gov This method is effective for various phenol (B47542) substrates, including those with methyl substituents. nih.gov

Another approach involves using HBr in the presence of a sterically hindered sulfoxide. This method promotes regioselective bromination, favoring the para-position relative to the hydroxyl group. ccspublishing.org.cn However, in this compound, the para-position is already occupied by the methyl group, meaning bromination will be directed to the available ortho-positions. The steric bulk of the benzyloxy group would likely favor bromination at the position ortho to the hydroxyl group and meta to the benzyloxy group.

Brominating AgentCatalyst/SolventPrimary RegioselectivityKey Feature
N-Bromosuccinimide (NBS)p-TsOH / MethanolOrtho to hydroxyl groupHigh selectivity for mono-ortho-bromination. nih.govresearchgate.net
HBrSterically hindered sulfoxides (e.g., di-4-chlorphenyl-sulfoxide) / Acetonitrile (B52724)Para to hydroxyl group (if available)Utilizes steric hindrance to control regioselectivity. ccspublishing.org.cn
Aqueous BromineWaterAll available ortho and para positionsLeads to polybromination. quora.com

Influence of Halogenation on Reactivity

Furthermore, the electron-withdrawing nature of the halogen increases the acidity of the phenolic hydroxyl group. This makes the proton on the hydroxyl group more likely to be removed by a base, which can affect its reactivity in subsequent reactions, such as etherification or condensation reactions. The carbon-bromine bond itself serves as a versatile functional handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of aryl, alkynyl, and amino groups, respectively. nih.gov

Development of Schiff Base Derivatives and Related Imines

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone. redalyc.orgdergipark.org.tr These reactions are fundamental in synthetic chemistry for constructing complex molecules from simpler precursors. nih.gov

Condensation Reactions with Aminophenols and Aldehydes

The synthesis of Schiff bases from benzyloxylated phenols typically requires the conversion of the phenol into its corresponding aldehyde derivative, for example, 2-(benzyloxy)-4-methylbenzaldehyde. This aldehyde can then undergo a condensation reaction with a primary amine, such as an aminophenol. researchgate.netnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. dergipark.org.trnih.gov

This reaction is often carried out in a solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. redalyc.org For example, Schiff bases have been synthesized via the condensation reaction of 4-benzyloxy-2-hydroxybenzaldehyde with amines like 1,2-diaminobenzene or 2-amino-4-chlorophenol (B47367) in ethanol. nih.govresearchgate.net The resulting Schiff base incorporates both the benzyloxylated phenol moiety and the structural features of the aminophenol.

Aldehyde PrecursorAmine ReactantResulting Schiff Base TypeTypical Reaction Conditions
4-Benzyloxy-2-hydroxybenzaldehyde1,2-Diaminobenzene(E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol nih.govresearchgate.netEthanol, reflux researchgate.net
4-Benzyloxy-2-hydroxybenzaldehyde2-Amino-4-chlorophenolSchiff base with a chloro-substituted phenolic ring nih.govresearchgate.netEthanol, reflux researchgate.net
Substituted Benzaldehydes2-Aminophenol2-Substituted Benzoxazoles (via cyclization of intermediate Schiff base) researchgate.netnih.govVarious catalysts (e.g., Pb(OAc)4, organocatalysts) and solvents (e.g., methanol, ethanol) nih.gov

Structural Diversification of Imine Moieties

The structure of the imine moiety can be readily diversified by varying the reactants used in the condensation reaction. A wide array of Schiff base derivatives can be synthesized by employing different substituted aldehydes and primary amines. This modular approach allows for fine-tuning the steric and electronic properties of the final molecule.

For instance, using aromatic amines with different substituents (e.g., methyl, nitro, hydroxy groups) will result in Schiff bases with varied electronic characteristics. researchgate.net Similarly, employing aliphatic amines or diamines can introduce flexibility or the potential for forming larger, more complex structures. The versatility of the condensation reaction allows for the incorporation of a broad range of functional groups, leading to a large library of structurally diverse imine derivatives originating from the core this compound scaffold.

Alkyl and Aryl Ether Analogues

Analogues of this compound can be synthesized by modifying the ether linkages within the molecule. This can involve replacing the benzyl (B1604629) group with other alkyl or aryl moieties or converting the phenolic hydroxyl group into a new ether. These modifications can significantly alter the physical and chemical properties of the parent compound.

The synthesis of aryl ether analogues often employs methods like the Ullmann condensation or SNAr reactions. nih.govnih.gov For example, a diaryl ether can be formed by reacting a phenoxide with an activated aryl halide. nih.gov Specifically, the synthesis of 4-phenoxyphenol (B1666991) derivatives has been achieved through the reaction of 4-fluoronitrobenzene with hydroquinone, followed by reduction of the nitro group. nih.gov A similar strategy could be applied to a derivative of this compound to create more complex aryl ether structures. Another powerful method involves the copper-catalyzed coupling of phenols with arylboronic acids to selectively form 4-phenoxyphenol compounds. mdpi.com These synthetic routes provide access to a wide range of analogues where the benzyloxy group is replaced by other substituted phenoxy groups.

Analogue TypeSynthetic MethodTypical ReactantsResulting Structure
Aryl EtherUllmann CondensationPhenol, Aryl Halide, Copper CatalystA diaryl ether linkage is formed. nih.gov
Aryl EtherSNAr ReactionPhenoxide, Activated Aryl Halide (e.g., with nitro group)Formation of a diaryl ether. nih.gov
Aryl EtherCopper-Catalyzed CouplingPhenol, Arylboronic AcidSelective formation of phenoxyphenol structures. mdpi.com
Alkyl EtherWilliamson Ether SynthesisPhenoxide, Alkyl HalideAn alkyl group is attached to the phenolic oxygen.

Synthesis of Substituted Alkoxy- and Aryloxy-Phenols

The synthesis of substituted alkoxy- and aryloxy-phenols, including derivatives of this compound, is commonly achieved through well-established methodologies, primarily the Williamson ether synthesis. This versatile and widely used method involves the reaction of a phenoxide ion with a primary alkyl halide. masterorganicchemistry.comyoutube.com For phenols, which are more acidic than aliphatic alcohols, the corresponding phenoxide can be readily generated using a moderately strong base like sodium hydroxide (B78521). youtube.comgordon.edu

A general procedure for synthesizing derivatives related to this compound starts with a substituted phenol, such as 4-methylphenol (p-cresol). gordon.edumiracosta.edu The phenol is deprotonated by a base, creating a nucleophilic phenoxide. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with a suitable benzyl halide (e.g., benzyl chloride) to form the desired benzyl ether. masterorganicchemistry.comyoutube.com The reaction is efficient for primary halides, as secondary and tertiary halides tend to favor elimination reactions. masterorganicchemistry.com

Alternative and modified procedures have been developed to improve efficiency and environmental compatibility. These include using microwave irradiation and solvent-free conditions with a mild solid base like potassium carbonate, which can lead to excellent yields in a shorter time. For the synthesis of more complex aryloxy-phenols, methods like the Ullmann condensation are employed, which involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. nih.gov Palladium-catalyzed methods have also been developed for the ortho-C–H oxygenation of phenols to catechols, which can then be further functionalized. nih.gov

The following table summarizes various synthetic approaches for related alkoxy and aryloxy phenols:

Starting PhenolReagentMethodProduct TypeReference
4-MethylphenolChloroacetic Acid, NaOHWilliamson Ether SynthesisPhenoxyacetic Acid gordon.edu
Substituted PhenolsAlcohols, Solid BaseMicrowave-Assisted WilliamsonAlkyl Aryl Ethers
ResorcinolAryl Iodides, CuIUllmann CouplingAryloxy Phenols nih.gov
HydroquinoneAlcohols, H₂SO₄Electrochemical OxidationAlkoxy-substituted Phenols researchgate.netgoogle.com
PhenolsAlkenylcarboxylic Acids, Pd CatalystOxidative AnnulationSubstituted Benzofurans researchgate.net

Structure-Reactivity Relationships in Ether Derivatives

The reactivity of ether derivatives of this compound is significantly influenced by the nature and position of substituents on the aromatic rings. These substituent effects can be broadly categorized into inductive and resonance effects, which alter the electron density of the molecule and the stability of reaction intermediates. vanderbilt.edulibretexts.org

Electron-donating groups (EDGs), such as alkyl (-CH₃) or alkoxy (-OR) groups, increase the electron density on the aromatic ring through resonance and inductive effects. libretexts.orgnih.gov This enhanced electron density activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating group. vanderbilt.edulibretexts.org Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, deactivating it towards electrophilic attack and directing substitution to the meta position. vanderbilt.edumdpi.com

The stability of phenoxy radicals, which are key intermediates in many reactions involving phenols, is also heavily dependent on substituents. nih.gov Both electron-donating and electron-withdrawing groups at the para-position can stabilize the phenoxy radical, the former through resonance and the latter through spin delocalization, which in turn affects bond dissociation energies (BDEs) of the phenolic O-H bond. nih.govmdpi.com An electron-donating group tends to decrease the O-H BDE by destabilizing the ground-state phenol and stabilizing the resulting phenoxy radical. nih.gov

The following table illustrates the effect of various substituents on the acidity of phenols, a key indicator of reactivity:

Substituent (X)PositionpKaEffect
-H-~10Reference
-CH₃para10.3Electron-donating (less acidic)
-OCH₃para10.2Electron-donating (less acidic)
-Clpara9.4Electron-withdrawing (more acidic)
-NO₂para7.2Strongly electron-withdrawing (much more acidic)

Data compiled from reference vanderbilt.edu.

Applications of 2 Benzyloxy 4 Methylphenol in Advanced Materials and Chemical Technologies

The unique chemical structure of 2-(benzyloxy)-4-methylphenol, featuring a reactive phenolic hydroxyl group, a sterically influential methyl group, and a photochemically active benzyloxy ether linkage, positions it as a valuable intermediate in the development of high-performance materials. Its applications span from the synthesis of advanced thermosetting polymers to the creation of robust ultraviolet (UV) absorbing systems.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted phenols is a cornerstone of organic, medicinal, and polymer chemistry. oregonstate.edu Current methods for producing phenols and their derivatives often rely on multi-step processes, such as the widely used cumene (B47948) process, which can be energy-intensive and produce byproducts. blogspot.commdpi.com A primary challenge is the development of more direct, sustainable, and regioselective synthetic strategies. oregonstate.eduyedarnd.com

Future research should focus on:

One-Pot Reactions: Designing single-step or tandem reactions that combine multiple transformations to reduce waste, time, and resource consumption. Multicomponent synthesis strategies, which have proven effective for other complex molecules, could be adapted for 2-(Benzyloxy)-4-methylphenol derivatives. researchgate.net

Green Chemistry Approaches: Exploring alternative, environmentally benign methods, such as electrocatalytic oxidation of benzene (B151609) derivatives, which offer high selectivity and avoid harsh reagents and intermediates. yedarnd.com The use of water as a solvent, as demonstrated in the synthesis of other phenolic antioxidants, could significantly improve the environmental profile of the synthesis. google.com

Catalyst Development: Investigating novel catalysts that can facilitate the selective O-benzylation of 4-methylcatechol (B155104), the precursor to this compound. This includes exploring copper-catalyzed reactions and other transition-metal systems to improve yields and reduce reaction times under milder conditions. nih.govnih.gov

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the behavior of this compound in various applications. The O-benzylation of catechols and the subsequent reactions of the product involve complex pathways that are not yet fully understood. nih.gov

Key areas for mechanistic investigation include:

O-Benzylation Mechanism: Detailed studies on the Williamson ether synthesis or alternative benzylation methods, such as those using silver(I) oxide, are needed to clarify the roles of solvents, catalysts, and intermediates. nih.gov Understanding these factors can help minimize the formation of byproducts, such as the isomeric 4-(benzyloxy)-2-methylphenol (B1290776) or dibenzylated products.

Kinetic Analysis: Applying advanced kinetic methods, like isoconversional analysis, can help identify rate-limiting steps in both the synthesis and potential degradation or polymerization pathways. mdpi.com

Intermediate Characterization: Utilizing advanced spectroscopic and analytical techniques to isolate and characterize transient intermediates formed during the reaction. This information is vital for confirming proposed mechanisms and identifying potential side reactions.

Rational Design of Derivatives with Tunable Properties

The core structure of this compound offers a versatile scaffold for creating a wide array of derivatives with tailored properties. By systematically modifying the substituents on either the phenol (B47542) or benzyl (B1604629) ring, it is possible to fine-tune the molecule's electronic, steric, and physicochemical characteristics.

Future design efforts should concentrate on:

Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies to correlate specific structural modifications with desired functional outcomes. nih.govnih.gov For instance, adding electron-withdrawing or -donating groups could alter the compound's antioxidant potential or its reactivity as a chemical intermediate.

Bioactive Scaffolds: Leveraging the structural motifs present in known bioactive compounds. Scaffolds like 2-(aryloxy)benzamide are found in compounds with antitumor and antibacterial properties, suggesting that derivatives of this compound could be designed as potential therapeutic agents. nih.gov

Property Prediction: Employing computational models to predict how structural changes will affect properties like bond dissociation energy (BDE), lipophilicity, and receptor binding affinity, thereby accelerating the discovery of derivatives with enhanced performance. acs.orgstuba.sk

Exploration of New Applications in Emerging Technologies

While substituted phenols are widely used as antioxidants, disinfectants, and precursors for plastics and drugs, the specific applications for this compound are not well-established. britannica.com Its unique combination of a protected catechol moiety and a cresol (B1669610) structure suggests potential in several advanced fields.

Promising areas for exploration include:

Advanced Polymers: Serving as a monomer or building block for high-performance polymers. Phenolic resins are ubiquitous, and novel monomers can impart improved thermal stability, chemical resistance, or specific electronic properties. oregonstate.edu

Pharmaceutical Intermediates: Acting as a key intermediate in the synthesis of complex pharmaceutical compounds. The protected hydroxyl group allows for selective reactions at other positions on the molecule before a final deprotection step. finechem-mirea.rugoogle.com

Materials Science: Investigating its use in the synthesis of liquid crystals, where related benzyloxyphenyl structures have been employed. nih.gov Its derivatives could also be explored as components in functional dyes or electronic materials.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate research and development by providing insights into molecular properties and reaction dynamics, reducing the need for extensive laboratory trials. usda.gov

Future research should increasingly integrate:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. nih.govresearchgate.net This can aid in understanding reaction mechanisms and designing more efficient synthetic routes.

Quantitative Structure-Toxicity Relationship (QSTR) Models: Developing in silico models to predict the potential toxicity and environmental impact of new derivatives early in the design phase. nih.gov

Molecular Docking and Screening: For pharmaceutical applications, computational screening of libraries of this compound derivatives against biological targets can identify promising lead compounds for further experimental validation. nih.gov

Scaling-Up Synthetic Processes for Industrial Relevance

Transitioning a synthetic route from the laboratory bench to an industrial scale presents significant challenges related to cost, safety, efficiency, and environmental impact. The current industrial production of phenols often involves hazardous materials and byproducts, creating a need for safer and more sustainable processes. mdpi.comyedarnd.com

Key challenges for the industrial-scale synthesis of this compound include:

Process Optimization: Optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and throughput while ensuring safety and minimizing energy consumption.

Solvent and Reagent Selection: Replacing volatile, flammable, or toxic organic solvents with greener alternatives. google.com The cost and availability of starting materials, such as 4-methylcatechol and benzylating agents, are also critical considerations.

Downstream Processing: Developing efficient and cost-effective methods for product isolation, purification, and catalyst recycling.

Safety and Hazard Analysis: Conducting thorough risk assessments to manage potentially hazardous intermediates or reaction conditions, a known issue in related industrial processes like the Hock process. mdpi.com

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.